molecular formula C6H16BLi B146174 Lithium triethyl(2H)hydroborate(1-) CAS No. 74540-86-6

Lithium triethyl(2H)hydroborate(1-)

Cat. No.: B146174
CAS No.: 74540-86-6
M. Wt: 107 g/mol
InChI Key: WCJAYABJWDIZAJ-DRGWXPQLSA-N
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Description

Lithium triethyl(2H)hydroborate(1-) is a chemical compound with the molecular formula C6H15BLi. It is known for its strong reducing properties and is commonly used in organic synthesis. The compound is often referred to as a super-hydride due to its high reactivity and efficiency in reduction reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium triethyl(2H)hydroborate(1-) can be synthesized through the reaction of triethylborane with lithium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture contamination. The process involves the following steps:

    Preparation of Triethylborane: Triethylborane is prepared by reacting boron trichloride with triethylaluminum.

    Reaction with Lithium Hydride: Triethylborane is then reacted with lithium hydride in a solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) to form lithium triethyl(2H)hydroborate(1-).

Industrial Production Methods

In industrial settings, the production of lithium triethyl(2H)hydroborate(1-) follows similar synthetic routes but on a larger scale. The use of automated systems and controlled environments ensures the purity and consistency of the product. The compound is typically stored in sealed containers to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

Lithium triethyl(2H)hydroborate(1-) primarily undergoes reduction reactions. It is a strong nucleophilic reducing agent and is used to reduce various functional groups, including:

    Aldehydes and Ketones: Reduced to primary and secondary alcohols, respectively.

    Epoxides: Reduced to alcohols.

    Halides: Reduced to hydrocarbons.

Common Reagents and Conditions

The compound is often used in conjunction with solvents like THF or diethyl ether. Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere to prevent oxidation.

Major Products Formed

The major products formed from the reduction reactions include alcohols, hydrocarbons, and other reduced organic compounds. For example, the reduction of an aldehyde with lithium triethyl(2H)hydroborate(1-) yields a primary alcohol.

Scientific Research Applications

Chemistry

In chemistry, lithium triethyl(2H)hydroborate(1-) is widely used as a reducing agent in organic synthesis. It is particularly useful in the selective reduction of functional groups, making it a valuable tool for the synthesis of complex molecules.

Biology and Medicine

While its primary applications are in chemistry, the compound’s reducing properties have potential applications in biological and medicinal research. For example, it can be used in the synthesis of pharmaceuticals and other biologically active compounds.

Industry

In industrial settings, lithium triethyl(2H)hydroborate(1-) is used in the production of fine chemicals and intermediates. Its efficiency and selectivity make it a preferred choice for large-scale reduction reactions.

Mechanism of Action

The mechanism by which lithium triethyl(2H)hydroborate(1-) exerts its reducing effects involves the transfer of hydride ions (H-) to the substrate. The compound acts as a nucleophilic reducing agent, attacking electrophilic centers in the substrate and facilitating the reduction process. The molecular targets and pathways involved depend on the specific substrate being reduced.

Comparison with Similar Compounds

Similar Compounds

    Lithium aluminum hydride (LiAlH4): Another strong reducing agent used in organic synthesis.

    Sodium borohydride (NaBH4): A milder reducing agent compared to lithium triethyl(2H)hydroborate(1-).

    Lithium triethylborohydride (LiHBEt3): Similar in structure and reactivity to lithium triethyl(2H)hydroborate(1-).

Uniqueness

Lithium triethyl(2H)hydroborate(1-) is unique due to its high reactivity and selectivity in reduction reactions. It offers advantages over other reducing agents, such as milder reaction conditions and higher yields. Its ability to selectively reduce specific functional groups makes it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

lithium;deuterio(triethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16B.Li/c1-4-7(5-2)6-3;/h7H,4-6H2,1-3H3;/q-1;+1/i7D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJAYABJWDIZAJ-DRGWXPQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[BH-](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][B-](CC)(CC)CC.[Li+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16BLi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50996065
Record name Lithium triethyl(hydrido)(~2~H)borate(1-)
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Molecular Weight

107.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74540-86-6
Record name Lithium triethylborodeuteride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74540-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lithium triethyl(2H)hydroborate(1-)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lithium triethyl(hydrido)(~2~H)borate(1-)
Source EPA DSSTox
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Record name Lithium triethyl[2H]hydroborate(1-)
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